molecular formula C8H16N2 B13202702 (3aS,7aS)-octahydro-1H-isoindol-3a-amine

(3aS,7aS)-octahydro-1H-isoindol-3a-amine

Katalognummer: B13202702
Molekulargewicht: 140.23 g/mol
InChI-Schlüssel: CAIDONUSMPDGKG-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aS,7aS)-Octahydro-1H-isoindol-3a-amine is a bicyclic amine featuring a fused bicyclo[3.3.0]octane framework with an amine substituent at the 3a position. This compound is characterized by its stereochemical configuration (3aS,7aS), which imparts unique conformational rigidity and influences its biological interactions. It serves as a key intermediate in synthesizing pharmacologically active molecules, particularly those targeting cardiac and enzymatic pathways .

The synthesis of this compound often begins with enantiomerically pure precursors, such as (+)-(3aS,7aS)-3a-hydroxy-7a-methylcyclohexane-1,5-dione, and involves stereoselective transformations to introduce substituents like cyclohexyl or butenolide groups .

Eigenschaften

Molekularformel

C8H16N2

Molekulargewicht

140.23 g/mol

IUPAC-Name

(3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-amine

InChI

InChI=1S/C8H16N2/c9-8-4-2-1-3-7(8)5-10-6-8/h7,10H,1-6,9H2/t7-,8+/m0/s1

InChI-Schlüssel

CAIDONUSMPDGKG-JGVFFNPUSA-N

Isomerische SMILES

C1CC[C@]2(CNC[C@@H]2C1)N

Kanonische SMILES

C1CCC2(CNCC2C1)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aS)-octahydro-1H-isoindol-3a-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine in a nonionic polar solvent such as dimethylformamide or acetonitrile. The reaction proceeds through several steps, including acidification, extraction, cyclization in boiling hydrochloric acid, and hydrogenation using a palladium on carbon (Pd/C) catalyst in glacial acetic acid .

Industrial Production Methods

Industrial production of (3aS,7aS)-octahydro-1H-isoindol-3a-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(3aS,7aS)-octahydro-1H-isoindol-3a-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using Pd/C catalyst is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Wissenschaftliche Forschungsanwendungen

(3aS,7aS)-octahydro-1H-isoindol-3a-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3aS,7aS)-octahydro-1H-isoindol-3a-amine involves its interaction with specific molecular targets. In the case of its use as an intermediate in drug synthesis, the compound’s structure allows it to bind to and inhibit the activity of enzymes such as ACE. This inhibition leads to decreased production of angiotensin II, resulting in vasodilation and reduced blood pressure .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of bicyclic amines significantly impacts their biological activity. For example:

  • (2R,3aR,6R,7aR)-Choi-l-DAA and (2S,3aS,6S,7aS)-Choi-l-DAA: These marine-derived analogs differ in stereochemistry at the 2, 3a, 6, and 7a positions. The (2S,3aS,6S,7aS) configuration, found in aeruginosin DA495A, demonstrates enhanced binding to serine proteases compared to its stereoisomers .
  • (3aS,7aR)-7a-Methyloctahydro-5H-inden-5-one : This ketone derivative lacks the amine group but shares the bicyclo[3.3.0]octane scaffold. Its structural rigidity makes it a precursor for ACE inhibitors like perindopril, highlighting the importance of functional group placement .
Key Differences :
Property (3aS,7aS)-Octahydro-1H-isoindol-3a-amine (2S,3aS,6S,7aS)-Choi-l-DAA (3aS,7aR)-7a-Methyloctahydro-5H-inden-5-one
Functional Group Amine Carboxylic acid derivative Ketone
Bioactivity Cardiac analog (potential) Serine protease inhibition ACE inhibition
Stereochemistry 3aS,7aS 2S,3aS,6S,7aS 3aS,7aR
Source Synthetic Marine natural product Synthetic

Indole-Based Analogs

Indole derivatives with similar bicyclic frameworks exhibit diverse pharmacological profiles:

  • (3S)-3-Methyl-2,3-dihydro-1H-indol-6-amine : This compound features a partially saturated indole ring with a methyl group at the 3-position. Its amine group is positioned differently, leading to distinct receptor affinity compared to the isoindol-3a-amine scaffold .
Structural and Functional Contrasts :
Property (3aS,7aS)-Octahydro-1H-isoindol-3a-amine (3S)-3-Methyl-2,3-dihydro-1H-indol-6-amine
Core Structure Bicyclo[3.3.0]octane Partially saturated indole
Amine Position 3a (bridgehead) 6-position on indole
Pharmacological Role Potential cardiac agent Unknown (under investigation)

Pharmacological Potential

  • Digitalis-like Activity : Simplified analogs retaining the C/D ring system of digitoxigenin show preserved cardiac activity, suggesting the isoindol-3a-amine scaffold could mimic steroidal interactions with Na+/K+-ATPase .
  • Enzymatic Inhibition : Choi-l-DAA derivatives inhibit thrombin and trypsin-like proteases, indicating that stereochemistry and amine positioning are critical for target specificity .

Biologische Aktivität

(3aS,7aS)-octahydro-1H-isoindol-3a-amine is a bicyclic amine compound that has gained attention in medicinal chemistry due to its unique stereochemistry and potential biological activities. This compound serves as an intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting conditions such as hypertension and type 2 diabetes.

Chemical Structure and Synthesis

The structure of (3aS,7aS)-octahydro-1H-isoindol-3a-amine consists of a fused cyclohexane and isoindole framework, which contributes to its biological properties. The synthesis typically involves cyclization reactions from suitable precursors, with methods optimized for both laboratory and industrial scales, often employing techniques like high-performance liquid chromatography (HPLC) for purification.

1. Angiotensin-Converting Enzyme (ACE) Inhibition

One of the primary biological activities of (3aS,7aS)-octahydro-1H-isoindol-3a-amine is its role as an ACE inhibitor. This mechanism is crucial for managing hypertension and heart failure by decreasing the production of angiotensin II, leading to vasodilation and reduced blood pressure. The compound has been linked to the synthesis of perindopril, a well-known ACE inhibitor used therapeutically.

2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Research has shown that derivatives of (3aS,7aS)-octahydro-1H-isoindol-3a-amine exhibit significant inhibition of DPP-4, an enzyme critical in glucose metabolism and a target for type 2 diabetes treatment. A study demonstrated that certain derivatives had IC50 values as low as 0.07 μM against DPP-4, indicating potent inhibitory activity . The binding modes of these compounds were further explored through molecular docking simulations, revealing insights into their pharmacokinetic profiles .

Case Study 1: DPP-4 Inhibitors

A series of compounds based on (3aS,7aS)-octahydro-1H-isoindol-3a-amine were synthesized and evaluated for their DPP-4 inhibitory activities. Among these, compounds 3e and 4n showed remarkable inhibition with IC50 values of 0.07 μM. These findings suggest the potential for developing new oral hypoglycemic agents .

Case Study 2: ACE Inhibitor Development

In the context of hypertension management, derivatives of (3aS,7aS)-octahydro-1H-isoindol-3a-amine were utilized to create novel ACE inhibitors. The structural modifications led to enhanced efficacy compared to existing drugs, showcasing the compound's versatility in drug design.

The biological activity of (3aS,7aS)-octahydro-1H-isoindol-3a-amine can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For ACE inhibition, the compound fits into the active site of the enzyme, preventing substrate access and subsequent angiotensin II formation. Similarly, for DPP-4 inhibition, the structural features allow it to bind effectively within the enzyme's active site .

Summary Table of Biological Activities

Activity Target IC50 Value Mechanism
ACE InhibitionAngiotensin-Converting EnzymeN/AInhibition leads to decreased angiotensin II production
DPP-4 InhibitionDipeptidyl Peptidase-40.07 μMPrevents breakdown of incretin hormones

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.